methyl 3,4,5-trimethoxy-2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzoate
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Overview
Description
METHYL 3,4,5-TRIMETHOXY-2-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple methoxy groups and an indole moiety. It is related to methyl 3,4,5-trimethoxybenzoate derivatives, which are known for their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3,4,5-TRIMETHOXY-2-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available precursors. One common method involves the methylation of gallic acid with dimethyl sulfate in the presence of sodium hydroxide, followed by further functionalization to introduce the indole and acetamido groups . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 3,4,5-TRIMETHOXY-2-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
METHYL 3,4,5-TRIMETHOXY-2-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of degenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 3,4,5-TRIMETHOXY-2-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s methoxy and indole groups allow it to interact with various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Known for its antioxidant properties.
3,4,5-Trimethoxyamphetamine: A psychoactive compound with stimulant effects.
Uniqueness
METHYL 3,4,5-TRIMETHOXY-2-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZOATE is unique due to its combination of methoxy, indole, and acetamido groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H26N2O7 |
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Molecular Weight |
502.5 g/mol |
IUPAC Name |
methyl 3,4,5-trimethoxy-2-[[2-(1-methyl-2-phenylindol-3-yl)-2-oxoacetyl]amino]benzoate |
InChI |
InChI=1S/C28H26N2O7/c1-30-19-14-10-9-13-17(19)21(23(30)16-11-7-6-8-12-16)24(31)27(32)29-22-18(28(33)37-5)15-20(34-2)25(35-3)26(22)36-4/h6-15H,1-5H3,(H,29,32) |
InChI Key |
WJKSCKFNKJJZSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)C(=O)NC4=C(C(=C(C=C4C(=O)OC)OC)OC)OC |
Origin of Product |
United States |
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